1,4-Dioxaspiro[4.4]nonan-7-one

Drug Design ADME Permeability

1,4-Dioxaspiro[4.4]nonan-7-one (CAS 109459-59-8) is a spiroketal compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. It consists of a 1,3-dioxolane ring fused via a spiro carbon to a cyclopentanone ring, featuring a ketone group at the 7-position.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 109459-59-8
Cat. No. B169636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.4]nonan-7-one
CAS109459-59-8
Synonyms3-keto cyclopentanone acetal
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1CC2(CC1=O)OCCO2
InChIInChI=1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2
InChIKeyCAJRFMICEAJKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.4]nonan-7-one (CAS 109459-59-8): Spiroketal Building Block with Differentiated Physicochemical and Stability Profile


1,4-Dioxaspiro[4.4]nonan-7-one (CAS 109459-59-8) is a spiroketal compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. It consists of a 1,3-dioxolane ring fused via a spiro carbon to a cyclopentanone ring, featuring a ketone group at the 7-position . The compound is commercially available as a research chemical with a minimum purity specification of 95% . Its calculated polar surface area (PSA) of 35.53 Ų and LogP of 0.48 distinguish it from the simpler analog 1,4-dioxaspiro[4.4]nonane in terms of polarity and hydrophilicity .

Spiroketal building block with a reactive 7-keto handle for derivatization
Differentiated polarity and H-bond profile for ADME property modulation
Research chemical with 95% purity specification; review impurity profile for method fit

Why 1,4-Dioxaspiro[4.4]nonan-7-one Cannot Be Replaced by the Parent 1,4-Dioxaspiro[4.4]nonane in Procurement-Critical Applications


The 7-keto group in 1,4-dioxaspiro[4.4]nonan-7-one introduces a third hydrogen bond acceptor, raises the polar surface area by 92%, and lowers LogP by 0.82 units relative to the parent 1,4-dioxaspiro[4.4]nonane . These changes shift the compound's physicochemical profile toward higher aqueous solubility and altered membrane permeability, which are decisive in medicinal chemistry and chemical biology contexts . Furthermore, the ketone imposes stricter storage requirements (−20 °C, light protection, inert atmosphere) compared with the more forgiving 2–8 °C storage of the analog, reflecting differential chemical stability that directly impacts procurement logistics and shelf-life management .

Target Compound

1,4-Dioxaspiro[4.4]nonan-7-one

3 H-bond acceptors; PSA 35.53 Ų; LogP 0.48; requires −20 °C storage under inert gas and light protection.

Potential Substitute

1,4-Dioxaspiro[4.4]nonane

2 H-bond acceptors; PSA 18.46 Ų; LogP 1.30; stable at 2–8 °C without special atmosphere.

Physicochemical and stability profiles may not transfer directly. The ketone-driven differences in polarity and reactivity can alter solubility, permeability, and storage logistics.

Quantitative Differentiation of 1,4-Dioxaspiro[4.4]nonan-7-one Against 1,4-Dioxaspiro[4.4]nonane


Polar Surface Area (PSA): 92% Increase Relative to 1,4-Dioxaspiro[4.4]nonane

1,4-Dioxaspiro[4.4]nonan-7-one exhibits a PSA of 35.53 Ų, nearly double the 18.46 Ų of the comparator 1,4-dioxaspiro[4.4]nonane . This 92% increase is attributable to the ketone oxygen, adding 17.07 Ų of polar surface area.

PSA Increase
Cross-study comparable
35.53 vs 18.46 Ų (92% increase)
May reduce passive membrane permeability and increase aqueous solubility.
Calculated PSA (ALOGPS). Impacts oral bioavailability and BBB penetration models.
Drug Design ADME Permeability

LogP: 0.82-Unit Shift Toward Hydrophilicity Versus 1,4-Dioxaspiro[4.4]nonane

The LogP of 1,4-dioxaspiro[4.4]nonan-7-one is 0.48, compared with 1.30 for 1,4-dioxaspiro[4.4]nonane . This 63% reduction in calculated logP reflects the ketone's contribution to hydrophilicity.

LogP Shift
Cross-study comparable
0.48 vs 1.30 (0.82-unit decrease)
Favors aqueous solubility and may reduce phospholipidosis risk.
Calculated LogP (ALOGPS). Potentially limits passive cellular uptake.
Lipophilicity Solubility ADME

Hydrogen Bond Acceptor Count: 3 vs 2 – Additional Interaction Capacity

1,4-Dioxaspiro[4.4]nonan-7-one contains three hydrogen bond acceptor atoms (two ether oxygens + one ketone oxygen), whereas 1,4-dioxaspiro[4.4]nonane possesses only two .

H-Bond Acceptors
Cross-study comparable
3 vs 2 (50% increase in HBA count)
Influences desolvation penalty and intermolecular interaction potential.
Derived from molecular formula. Relevant for crystal engineering and target binding.
Molecular Recognition Protein-Ligand Binding Solubility

Storage Temperature: −20 °C with Light and Inert Atmosphere Required vs. 2–8 °C Acceptable for Analog

1,4-Dioxaspiro[4.4]nonan-7-one mandates storage at −20 °C with protection from light and under inert gas , whereas 1,4-dioxaspiro[4.4]nonane can be stored at 2–8 °C (powder 4 °C 2 years) without the requirement for light protection or inert atmosphere .

Storage Conditions
Head-to-head
−20 °C, light-protected, inert atmosphere vs 2–8 °C
Stricter handling implies higher intrinsic reactivity. Requires cold-chain logistics.
Vendor specifications. Impacts shipping costs and long-term inventory management.
Stability Procurement Logistics Shelf-Life

Purity Specification: 95% Minimum vs. ≥98% for the Parent Compound

Commercially, 1,4-dioxaspiro[4.4]nonan-7-one is supplied with a minimum purity of 95% , while 1,4-dioxaspiro[4.4]nonane is routinely available at ≥98% purity .

Purity Specification
Head-to-head
95% min. vs ≥98% for parent analog
Lower purity floor may reflect synthetic complexity. Review impurity profile for assay reproducibility.
Commercial vendor catalogs. Purification optimization may be required.
Purity Synthetic Accessibility Quality Control

High-Value Application Scenarios for 1,4-Dioxaspiro[4.4]nonan-7-one Driven by Physicochemical Differentiation


Medicinal Chemistry: Fine-Tuning ADME Properties via PSA and LogP Modulation

When a lead series requires a spiroketal scaffold with enhanced aqueous solubility and reduced membrane permeability, 1,4-dioxaspiro[4.4]nonan-7-one provides a calculated PSA of 35.53 Ų and LogP of 0.48, compared with 18.46 Ų and 1.30 for the parent ketal . This shift moves the compound closer to ideal CNS or oral drug-like space and can be leveraged to modulate hERG binding or phospholipidosis risk.

Chemical Biology: Exploiting the Ketone Handle for Bioconjugation and Probe Synthesis

The 7-keto group offers a reactive site for reductive amination, oxime formation, or hydrazone ligation—transformations not accessible with 1,4-dioxaspiro[4.4]nonane unless the ketal is first deprotected. This enables direct attachment of fluorophores, biotin, or affinity tags while preserving the spiroketal framework .

Material Science: Photoresist Monomer with Increased Polarity

In chemically amplified photoresists, the 1,4-dioxaspiro[4.4]nonane group is used as an acid-labile protecting group that releases cyclopentanone upon deprotection [1]. Substituting with the 7-one derivative could yield a polymer with different dissolution properties due to the higher PSA and HBA count, potentially enhancing contrast or sensitivity in deep-UV lithography.

Procurement-Critical Projects: Cold-Chain and Inert-Atmosphere Logistics Planning

Projects requiring 1,4-dioxaspiro[4.4]nonan-7-one must budget for −20 °C storage with light exclusion and inert gas handling, as specified in vendor datasheets . This contrasts with the simpler 2–8 °C storage of the parent compound and is essential for maintaining compound integrity over multi-month synthesis campaigns.

Application
Selection Property
Validation Focus
ADME Property Modulation
PSA and LogP differentiation
Aqueous solubility and permeability assay context
Bioconjugation and Probe Synthesis
Reactive 7-keto handle
Reductive amination, oxime, or hydrazone ligation efficiency
Photoresist Monomer Research
Increased polarity and HBA count
Dissolution property and lithographic contrast review
Procurement Logistics Planning
Cold-chain and inert-atmosphere storage
Stability over multi-month synthesis campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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